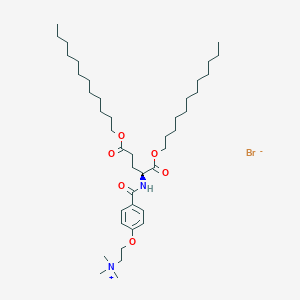
4-Hydrazinoquinazoline
Overview
Description
4-Hydrazinoquinazoline is a heterocyclic organic compound with the molecular formula C8H8N4 It is characterized by a quinazoline core structure with a hydrazino group (-NH-NH2) attached at the fourth position
Mechanism of Action
Target of Action
4-Hydrazinoquinazoline (4-HQ) primarily targets glycans , a type of complex carbohydrate . Glycans play a crucial role in various biological processes, including cell-cell interaction, immune response, and disease progression .
Mode of Action
4-HQ acts as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), a technique used for the analysis of biomolecules . It interacts with its targets (glycans) to enhance their detection sensitivity . Compared to conventional matrices, 4-HQ significantly decreases the detection limits of certain glycans, such as maltoheptaose and A3 glycan .
Pharmacokinetics
Its use in maldi ms suggests that it has the ability to interact with biological molecules and enhance their detection .
Result of Action
The primary result of 4-HQ’s action is the enhanced detection of both neutral and sialylated glycans in MALDI MS . This leads to improved sensitivity and reproducibility in glycan analysis, which is crucial in various fields, including biomedical research and diagnostics .
Action Environment
The action of 4-HQ is influenced by environmental factors such as temperature. For instance, the application of 4-HQ is similar to that of a conventional matrix with the additional advantage of on-target reaction at room temperature . This suggests that 4-HQ is stable and effective under standard laboratory conditions.
Biochemical Analysis
Biochemical Properties
4-Hydrazinoquinazoline plays a crucial role in biochemical reactions, particularly in the analysis of glycans. It acts as a reactive matrix for the rapid and sensitive detection of both neutral and sialylated glycans using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) . The compound interacts with various biomolecules, including glycans, to enhance their detection sensitivity. The interaction between this compound and glycans involves the formation of homogeneous crystals, which improves shot-to-shot reproducibility and detection limits .
Cellular Effects
This compound has been shown to influence various cellular processes. It is used as a reactive matrix in MALDI MS to analyze glycans released from glycoproteins and human serum . This application highlights its impact on cell function, particularly in the detection and analysis of glycan structures. The compound’s ability to enhance the detection of glycans suggests its potential role in studying cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a reactive matrix in MALDI MS. The compound enhances the ionization efficiency of glycans, leading to improved detection sensitivity . This is achieved through the formation of homogeneous crystals, which provide consistent and reproducible results. The binding interactions between this compound and glycans facilitate the on-target reaction at room temperature, making it a valuable tool for routine glycan analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound forms stable crystals, ensuring consistent performance in glycan analysis
Metabolic Pathways
This compound is involved in metabolic pathways related to glycan analysis. The compound interacts with enzymes and cofactors that facilitate the detection and analysis of glycans . Its role in metabolic pathways highlights its potential impact on metabolic flux and metabolite levels, making it a valuable tool for studying biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its effectiveness in biochemical applications. The compound’s interaction with transporters and binding proteins influences its localization and accumulation within cells . Understanding these interactions will provide insights into its distribution and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its role in glycan analysis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinoquinazoline typically involves the reaction of 4-chloroquinazoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Chloroquinazoline+Hydrazine Hydrate→this compound+Hydrochloric Acid
The reaction is usually conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also minimizes human intervention, reducing the risk of errors and contamination.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinoquinazoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
4-Hydrazinoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinoquinoline
- 8-Hydrazinoquinoline
- 6-Bromo-4-hydrazinoquinoline
Uniqueness
4-Hydrazinoquinazoline is unique due to its specific substitution pattern on the quinazoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazinoquinoline derivatives. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and biochemistry research.
Properties
IUPAC Name |
quinazolin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKNQXCOGYNFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189660 | |
| Record name | 4-Hydrazinoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-44-2 | |
| Record name | 4-Hydrazinoquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydrazinoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Hydrazinoquinazoline? What are its key spectroscopic characteristics?
A1: this compound has the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. Spectroscopically, it can be characterized by:
- IR Spectroscopy: [] Exhibits characteristic bands corresponding to N-H stretching vibrations around 3300-3200 cm-1 and C=N stretching vibrations in the region of 1600-1500 cm-1.
- NMR Spectroscopy: [, ] 1H NMR spectra display signals for the aromatic protons of the quinazoline ring system, typically in the range of 7-8 ppm, and a characteristic singlet for the NH2 protons of the hydrazine moiety. 13C NMR spectra show signals for all carbon atoms, with the quaternary carbons resonating at higher ppm values.
- Mass Spectrometry: [, ] Shows a molecular ion peak (M+) corresponding to its molecular weight, often accompanied by characteristic fragmentation patterns.
Q2: Does this compound exhibit tautomerism? If so, which tautomer is predominant?
A2: Yes, this compound can exist in two tautomeric forms: the amino and imino forms. Computational studies using Gaussian 03 software at the MP2/6-31G(d) level of theory demonstrate that the amino form is energetically more favorable and therefore the predominant tautomer in both the gas phase and various solvents. []
Q3: What are the common synthetic routes for this compound and its derivatives?
A3: A frequently employed method for synthesizing this compound involves reacting 4-chloroquinazoline or 4-thioxoquinazoline with hydrazine hydrate. [, ] This reaction proceeds via nucleophilic aromatic substitution, where hydrazine displaces the chlorine or sulfur atom.
Q4: What are the main applications of this compound and its derivatives?
A4: this compound derivatives have shown promise in several areas:
- Antimicrobial agents: Several derivatives exhibit potent antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , ]
- Anticancer agents: Some derivatives possess promising anticancer activity against various cancer cell lines, including liver, colon, and breast cancer. []
- Anti-inflammatory agents: Certain derivatives demonstrate potent anti-inflammatory activity in experimental models of inflammation. []
- MALDI MS matrix: this compound has been successfully employed as a reactive matrix in MALDI MS for the sensitive detection of neutral and sialylated glycans. []
Q5: How do structural modifications of this compound affect its biological activity?
A6: * Substitution at the 2-position: Introduction of various substituents at the 2-position of the quinazoline ring system can significantly influence biological activity. For instance, introducing cycloalkyl or heterocyclic substituents at this position can enhance antibacterial and antifungal activity. []* Formation of triazoloquinazolines: Cyclization of this compound derivatives to form triazoloquinazolines often leads to compounds with improved potency and selectivity. [, , ]* N-acylation: N-acylation of the hydrazine moiety can significantly modulate anti-inflammatory activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


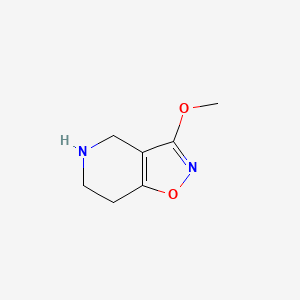
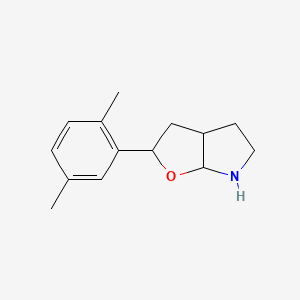
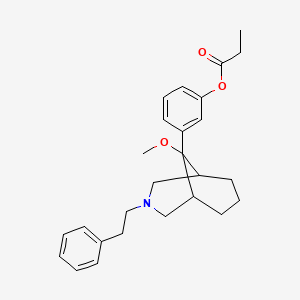

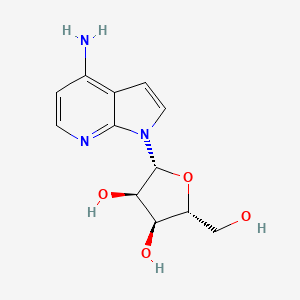
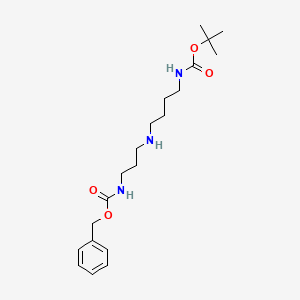
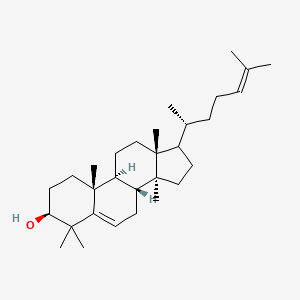


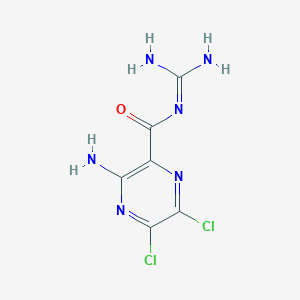
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)


